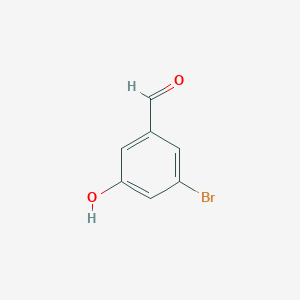

3-Bromo-5-hydroxybenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 5.62e-04 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO2/c8-6-1-5(4-9)2-7(10)3-6/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVFGERBEZKEGSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90586363 | |

| Record name | 3-Bromo-5-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199177-26-9 | |

| Record name | 3-Bromo-5-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 3-Bromo-5-hydroxybenzaldehyde

An In-depth Technical Guide on the Physicochemical Properties of 3-Bromo-5-hydroxybenzaldehyde

Introduction

This compound is an organic compound that serves as a valuable intermediate in various synthetic applications, including the development of pharmaceuticals and other specialty chemicals.[1] Its bifunctional nature, possessing both an aldehyde and a phenolic hydroxyl group, along with a bromine substituent, allows for a wide range of chemical transformations. This guide provides a comprehensive overview of its core physicochemical properties, experimental protocols for their determination, and logical workflows for its characterization.

Physicochemical Properties

The key are summarized in the table below. These values are critical for predicting its behavior in different solvents and reaction conditions, designing purification strategies, and ensuring proper storage.

| Property | Value | Source |

| Molecular Formula | C₇H₅BrO₂ | [1][2][3] |

| Molecular Weight | 201.02 g/mol | [1][2] |

| Appearance | White to yellow or pale-orange solid.[3] | ChemBK[1] |

| Melting Point | 134-138 °C | [1][4] |

| Boiling Point | 292.0 ± 20.0 °C (Predicted) | [1][4] |

| Density | 1.737 ± 0.06 g/cm³ (Predicted) | [1][4] |

| pKa | 8.28 ± 0.10 (Predicted) | [1] |

| Solubility | Soluble in alcohol and ether; insoluble in water.[1] | ChemBK[1] |

| Storage Conditions | Store under inert gas (nitrogen or Argon) at 2-8°C.[1][3][4] | ChemBK[1][4] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by identifying the chemical environment of the hydrogen and carbon atoms, respectively.[5]

-

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the characteristic functional groups present, such as the hydroxyl (-OH), aldehyde (C=O), and C-Br bonds, by their vibrational frequencies.[6]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are outlined below.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a compound's purity.[7]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (one end sealed)[7]

-

Thermometer[7]

-

Sample of this compound

Procedure:

-

Sample Preparation: A small amount of the dry, powdered compound is packed into the sealed end of a capillary tube to a height of 1-2 mm.[7][8] This is achieved by tapping the open end of the tube into the sample and then dropping it through a long glass tube to pack the solid down.[8]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[7] This assembly is then placed in the heating block or oil bath of the melting point apparatus.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.[8] The heating rate is then reduced to about 1-2°C per minute to allow for accurate observation.[8]

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.[9] For a pure compound, this range is typically narrow (0.5-1.0°C).

Solubility Determination

This protocol provides a qualitative and semi-quantitative assessment of solubility in various solvents.

Apparatus:

-

Test tubes and rack

-

Spatula

-

Vortex mixer or shaker

-

Graduated pipettes

-

Solvents (e.g., water, ethanol, diethyl ether)

Procedure:

-

Initial Test: Place approximately 25 mg of this compound into a small test tube.[10]

-

Solvent Addition: Add 0.75 mL of the chosen solvent in small portions (e.g., 0.25 mL at a time).[10]

-

Mixing: After each addition, shake or vortex the test tube vigorously for a set period (e.g., 1-2 minutes) to facilitate dissolution.[10][11]

-

Observation: Observe if the solid dissolves completely. If it does, the compound is considered soluble in that solvent under these conditions. If a significant portion remains undissolved, it is considered insoluble or sparingly soluble.[10]

-

Temperature Control: For more precise measurements, the temperature should be controlled, as solubility is temperature-dependent.[11] This can be done using a water bath.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the pKa of ionizable groups.[12][13]

Apparatus:

-

Calibrated pH meter and electrode[14]

-

Burette

-

Magnetic stirrer and stir bar[14]

-

Beaker or reaction vessel[14]

-

Standardized titrant (e.g., 0.1 M NaOH)[14]

-

Standardized acid (e.g., 0.1 M HCl)[14]

-

Inert gas supply (e.g., nitrogen)[14]

Procedure:

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent mixture (e.g., water with a co-solvent if needed) to a known concentration (e.g., 1 mM).[14]

-

Initial pH Adjustment: Adjust the initial pH of the solution to the acidic side (e.g., pH 2) using 0.1 M HCl to ensure the phenolic hydroxyl group is fully protonated.[14]

-

Titration: Place the solution in a vessel on a magnetic stirrer and immerse the pH electrode. Purge the solution with nitrogen to remove dissolved CO₂.[14] Titrate the solution by adding small, precise increments of the 0.1 M NaOH titrant from the burette.

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.[14]

-

Data Analysis: Plot the measured pH versus the volume of NaOH added. The pKa is determined from the titration curve. It is the pH at the half-equivalence point, which is the point where half of the volume of NaOH required to reach the equivalence point (the inflection point of the curve) has been added.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the molecular structure.[5][16]

Procedure:

-

Sample Preparation: Dissolve approximately 10-50 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[17][18] The final volume should be around 0.6-0.7 mL.[19]

-

Instrument Setup: Insert the NMR tube into a spinner and place it in the NMR spectrometer.[18]

-

Locking and Shimming: The instrument "locks" onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field is then "shimmed" to make it as homogeneous as possible across the sample, which improves spectral resolution.[17]

-

Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse programs. This involves applying radio-frequency pulses and detecting the resulting signals from the nuclei.[5]

-

Processing: The raw data (Free Induction Decay) is converted into a spectrum using a Fourier Transform. The spectrum is then phased, baseline corrected, and referenced (typically to a residual solvent peak or an internal standard like TMS).[17]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups within the molecule.[6][20]

Procedure (KBr Disk Method):

-

Sample Preparation: Grind 0.1-0.5 mg of the solid sample with about 100 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar until a fine, uniform powder is obtained.[21]

-

Disk Formation: Place the powder mixture into a pellet press die. Apply high pressure (e.g., 10-12 tons/in²) for a few minutes to form a thin, transparent or translucent disk.[21]

-

Spectrum Acquisition: Remove the KBr disk from the die and place it in the sample holder of the IR spectrometer.[21]

-

Analysis: Run the IR scan, typically over the mid-infrared range (4000-400 cm⁻¹). The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups in this compound.[6]

Visualizations

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the characterization of a novel or synthesized compound like this compound.

Caption: Workflow for Synthesis and Characterization.

Experimental Flow for pKa Determination

This diagram details the sequential steps involved in the potentiometric titration method for determining the pKa value.

Caption: Protocol for Potentiometric pKa Determination.

References

- 1. chembk.com [chembk.com]

- 2. This compound | C7H5BrO2 | CID 16641084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 5-BROMO-3-HYDROXYBENZALDEHYDE | 199177-26-9 [chemicalbook.com]

- 5. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 6. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pennwest.edu [pennwest.edu]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 18. Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications [jove.com]

- 19. uwyo.edu [uwyo.edu]

- 20. Experimental Design [web.mit.edu]

- 21. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Spectroscopic Data Analysis of 3-Bromo-5-hydroxybenzaldehyde: A Technical Guide

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 3-Bromo-5-hydroxybenzaldehyde, tailored for researchers, scientists, and drug development professionals. The guide summarizes key quantitative data in structured tables, presents detailed experimental protocols, and visualizes the analytical workflow and molecular structure.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. Due to the limited availability of experimentally derived data in public databases, some values are predicted based on established principles and data from analogous compounds.

Table 1: ¹H NMR Spectroscopic Data

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde-H | ~9.85 | Singlet | - |

| Aromatic-H2 | ~7.50 | Singlet | - |

| Aromatic-H4 | ~7.25 | Doublet | ~2.0 |

| Aromatic-H6 | ~7.25 | Doublet | ~2.0 |

| Hydroxyl-H | ~10.5 | Broad Singlet | - |

Note: The provided ¹H NMR data is based on a single source and should be treated with caution. The assignment is tentative and requires experimental verification.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | ~192 |

| C-OH | ~158 |

| C-Br | ~123 |

| C-CHO | ~138 |

| C2 | ~125 |

| C4 | ~118 |

| C6 | ~115 |

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad | O-H stretch (phenolic) |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| ~2850, ~2750 | Weak | C-H stretch (aldehyde) |

| ~1700 | Strong | C=O stretch (aldehyde) |

| ~1600, ~1470 | Medium-Strong | C=C stretch (aromatic) |

| ~1200 | Strong | C-O stretch (phenol) |

| ~850 | Strong | C-H bend (out-of-plane) |

| ~680 | Medium | C-Br stretch |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 200/202 | High | [M]⁺ (Molecular ion peak with bromine isotopes) |

| 199/201 | High | [M-H]⁺ |

| 171/173 | Medium | [M-CHO]⁺ |

| 121 | Medium | [M-Br]⁺ |

| 92 | Medium | [M-Br-CHO]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are representative and may be adapted based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Instrument: 400 MHz (or higher) NMR Spectrometer.

-

Parameters:

-

Pulse Angle: 30°

-

Acquisition Time: 3-4 s

-

Relaxation Delay: 2 s

-

Number of Scans: 16

-

-

Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

¹³C NMR Spectroscopy:

-

Instrument: 100 MHz (or higher) NMR Spectrometer.

-

Parameters:

-

Pulse Program: Proton-decoupled

-

Acquisition Time: 1-2 s

-

Relaxation Delay: 5 s

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

-

Processing: Apply Fourier transform, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

KBr Pellet Method:

-

Grind 1-2 mg of this compound with 100-200 mg of dry KBr powder in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Acquire the spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted.

Attenuated Total Reflectance (ATR) Method:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact.

-

Record the spectrum. A background spectrum of the clean, empty ATR crystal should be taken and subtracted.

Mass Spectrometry

Electron Ionization (EI) Mass Spectrometry:

-

Sample Introduction: Direct insertion probe or gas chromatography (GC) inlet.

-

Ionization Energy: 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Detection Range: m/z 40-500.

Visualization of Workflows and Structures

The following diagrams, generated using the DOT language, illustrate the logical workflow for spectroscopic analysis and the molecular structure with key correlations.

Caption: Logical workflow for the spectroscopic analysis of this compound.

Caption: Molecular structure and key NMR assignments for this compound.

Spectroscopic Analysis of 3-Bromo-5-hydroxybenzaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Properties

3-Bromo-5-hydroxybenzaldehyde is an aromatic aldehyde with the chemical formula C₇H₅BrO₂ and a molecular weight of 201.02 g/mol .[1] Its structure consists of a benzene ring substituted with a bromine atom, a hydroxyl group, and a formyl (aldehyde) group at positions 3, 5, and 1, respectively. The presence of these functional groups gives the molecule distinct spectroscopic signatures.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the O-H, C=O, C-H, and C-Br bonds, as well as aromatic C=C stretching.

Predicted Infrared Absorption Data

The following table summarizes the expected major IR absorption peaks for this compound. These predictions are based on the known absorption ranges for similar aromatic compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch (phenolic) | 3200 - 3600 | Strong, Broad |

| Aldehyde (-CHO) | C-H Stretch | 2820 - 2880 and 2720 - 2780 | Medium to Weak |

| Aldehyde (-CHO) | C=O Stretch | 1680 - 1700 | Strong |

| Aromatic Ring | C=C Stretch | 1550 - 1600 | Medium to Strong |

| Aromatic Ring | C-H Bending (out-of-plane) | 800 - 900 | Strong |

| Aryl Halide | C-Br Stretch | 500 - 600 | Medium to Strong |

Experimental Protocol for IR Spectroscopy

A standard protocol for obtaining an Attenuated Total Reflectance (ATR)-FTIR spectrum is as follows:

-

Sample Preparation: Ensure the this compound sample is a dry, solid powder.

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Record a background spectrum of the clean, empty ATR crystal.

-

-

Sample Analysis:

-

Place a small amount of the sample onto the ATR crystal, ensuring complete coverage.

-

Apply pressure using the ATR clamp to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance spectrum.

-

Label the significant peaks and compare them with the expected values.

-

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for structural elucidation. Electron Ionization (EI) is a common technique used for the analysis of small organic molecules.

Predicted Mass Spectrometry Data

Upon electron ionization, this compound is expected to form a molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion will appear as a pair of peaks (M⁺ and M+2⁺) of similar intensity, separated by 2 m/z units. The primary fragmentation pathways for benzaldehydes typically involve the loss of the formyl group or its components.

The following table outlines the predicted major fragments for this compound in an EI mass spectrum.

| m/z Value | Proposed Fragment Ion | Neutral Loss | Notes |

| 200/202 | [C₇H₅BrO₂]⁺ | - | Molecular ion (M⁺/M+2⁺) |

| 199/201 | [C₇H₄BrO₂]⁺ | H | Loss of a hydrogen radical |

| 171/173 | [C₆H₄BrO]⁺ | CHO | Loss of the formyl radical |

| 143/145 | [C₅H₄Br]⁺ | CO | Subsequent loss of carbon monoxide from the [M-CHO]⁺ fragment |

| 92 | [C₆H₄O]⁺ | Br | Loss of a bromine radical |

| 64 | [C₅H₄]⁺ | CO | Subsequent loss of carbon monoxide from the [M-Br]⁺ fragment |

Experimental Protocol for Mass Spectrometry

A general procedure for acquiring an EI mass spectrum using Gas Chromatography-Mass Spectrometry (GC-MS) is as follows:

-

Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

GC-MS Instrument Setup:

-

Gas Chromatograph (GC):

-

Injector Temperature: 250 °C

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

-

-

-

Injection and Analysis: Inject a small volume (e.g., 1 µL) of the sample solution into the GC injector. The compound will be separated from the solvent and any impurities on the GC column before entering the mass spectrometer.

-

Data Analysis: The resulting mass spectrum for the chromatographic peak corresponding to this compound will show the molecular ion and characteristic fragment ions.

Visualizing Spectroscopic Workflows and Fragmentation

General Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

Predicted Mass Spectrometry Fragmentation Pathway

The diagram below outlines the predicted major fragmentation pathway for this compound under electron ionization.

Caption: Predicted mass spectrometry fragmentation pathway.

This guide provides a foundational understanding of the expected IR and mass spectral characteristics of this compound. Experimental verification is recommended to confirm these predictions.

References

An In-depth Technical Guide to 5-Bromo-3,4-dihydroxybenzaldehyde (BDB): Characterization, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-3,4-dihydroxybenzaldehyde (BDB), a marine-derived bromophenol with significant therapeutic potential. While the initial query focused on CAS number 199177-26-9 (5-Bromo-3-hydroxybenzaldehyde), the substantial body of research on the closely related compound, 5-Bromo-3,4-dihydroxybenzaldehyde, necessitates a focused analysis of its properties and biological activities. This document details its chemical and physical characteristics, summarizes its multifaceted biological effects, including hair growth promotion and skin protection, and elucidates the underlying signaling pathways. Detailed experimental methodologies and quantitative data are presented to support further research and development.

Chemical Characterization and Properties

5-Bromo-3,4-dihydroxybenzaldehyde is a brominated phenolic compound isolated from marine red algae. Its fundamental properties are summarized below.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 2973-76-4 (for 3-Bromo-4,5-dihydroxybenzaldehyde) | N/A |

| Molecular Formula | C₇H₅BrO₃ | N/A |

| Molecular Weight | 217.02 g/mol | N/A |

| Appearance | Solid | N/A |

| Solubility | Soluble in organic solvents | N/A |

Chemical Structure

O=C[C]1=CC(Br)=C(O)C(O)=C1

Synthesis

A general synthesis method for a related compound, 3-bromo-5-hydroxybenzaldehyde, involves the reaction of 3,5-dibromophenol with n-butyllithium followed by the addition of N,N-dimethylformamide (DMF).[1] This is followed by quenching with a saturated ammonium chloride solution and purification by silica gel column chromatography.[1]

Biological Activity and Mechanism of Action

5-Bromo-3,4-dihydroxybenzaldehyde (BDB) has demonstrated a range of biological activities, primarily related to dermatology and cellular protection.

Hair Growth Promotion

BDB has been shown to promote hair growth by influencing the hair cycle.[1] It stimulates the anagen (growth) phase and inhibits the catagen (regression) phase through the modulation of key signaling pathways in dermal papilla cells (DPCs).[1]

-

Activation of Wnt/β-catenin Pathway: BDB induces the phosphorylation of GSK3β, leading to the activation of β-catenin, a key regulator of hair follicle development.[1]

-

Induction of Autophagy: The compound increases the levels of autophagic vacuoles and regulatory proteins such as Atg7, Atg5, Atg16L, and LC3B in DPCs.[1]

-

Inhibition of TGF-β Pathway: BDB inhibits the phosphorylation of Smad2, a downstream effector of the TGF-β pathway, which is known to promote the transition to the catagen phase.[1]

Skin Protection and Anti-inflammatory Effects

BDB exhibits significant protective effects on skin cells, particularly keratinocytes, against various stressors.

-

Antioxidant Activity: BDB protects skin cells from oxidative damage induced by H₂O₂ and UVB radiation.[2] This protective effect is mediated by the activation of the Nrf2/HO-1 pathway.[2][3] BDB induces the phosphorylation of ERK and Akt, which in turn leads to the activation of the transcription factor Nrf2 and the subsequent upregulation of the antioxidant enzyme heme oxygenase-1 (HO-1).[2]

-

Anti-inflammatory Activity: BDB suppresses inflammation stimulated by TNF-α/IFN-γ in HaCaT keratinocytes.[3] It achieves this by downregulating the expression of inflammatory cytokines and chemokines through the modulation of the NF-κB and MAPK signaling pathways.[3]

-

Skin Barrier Function: The compound helps to preserve skin moisturization and tight junction stability, thereby protecting against the deterioration of the skin barrier.[3]

Experimental Protocols

Hair Growth Assay in Rat Vibrissa Follicles

This ex vivo model is utilized to assess the direct effect of compounds on hair fiber elongation.

-

Follicle Isolation: Vibrissa follicles are isolated from the mystical pads of rats.

-

Culture: The isolated follicles are cultured in a suitable medium (e.g., Williams E medium) supplemented with serum, antibiotics, and the test compound (BDB) at various concentrations.

-

Measurement: The length of the hair shafts is measured daily using a microscope equipped with an eyepiece micrometer.

-

Analysis: The change in hair length over time is calculated and compared between control and treated groups.

Western Blot Analysis of Signaling Proteins

This technique is employed to quantify the expression and phosphorylation status of proteins within specific signaling pathways.

-

Cell Culture and Treatment: Dermal papilla cells or keratinocytes are cultured and treated with BDB for specified durations.

-

Protein Extraction: Cells are lysed to extract total protein.

-

Protein Quantification: The concentration of the extracted protein is determined using a suitable assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., phospho-GSK3β, β-catenin, phospho-Smad2) followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The intensity of the bands is quantified using densitometry software.

Signaling Pathways

Wnt/β-catenin and TGF-β Signaling in Hair Growth

Nrf2/HO-1 and NF-κB/MAPK Signaling in Skin Protection

Conclusion

5-Bromo-3,4-dihydroxybenzaldehyde is a promising natural compound with well-documented therapeutic effects, particularly in the fields of dermatology and cellular protection. Its ability to modulate multiple key signaling pathways, including Wnt/β-catenin, TGF-β, Nrf2/HO-1, and NF-κB, underscores its potential for development as a novel therapeutic agent for conditions such as hair loss and inflammatory skin disorders. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the pharmacological potential of this intriguing marine-derived molecule.

References

Solubility and Synthesis of 3-Bromo-5-hydroxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics and synthetic pathways of 3-Bromo-5-hydroxybenzaldehyde, a significant intermediate in organic synthesis and pharmaceutical research. Due to the limited availability of specific quantitative solubility data for this compound, this document presents qualitative information and leverages data from a closely related isomer, 3-Bromo-4-hydroxybenzaldehyde, to provide a comprehensive understanding. Additionally, it outlines a detailed experimental protocol for solubility determination and visualizes a typical synthetic workflow.

Core Properties of this compound

Before delving into its solubility, a summary of the key physicochemical properties of this compound is essential for its handling and application.

| Property | Value |

| CAS Number | 199177-26-9[1] |

| Molecular Formula | C₇H₅BrO₂[1] |

| Molecular Weight | 201.02 g/mol [1] |

| Appearance | White to yellow to pale-orange to brown or light-red to red or purple solid |

| Melting Point | 134-138 °C[1] |

| Boiling Point | 292.0±20.0 °C (Predicted)[1] |

| Density | 1.737±0.06 g/cm³ (Predicted)[1] |

Solubility Profile

Qualitative Solubility of this compound

Qualitative assessments indicate that this compound is soluble in alcohol and ether solvents, while it is insoluble in water[1]. This general solubility behavior is typical for small aromatic molecules with a polar hydroxyl group and a larger, less polar bromobenzaldehyde structure.

Quantitative Solubility of 3-Bromo-4-hydroxybenzaldehyde (Isomer)

In the absence of specific quantitative data for this compound, the following table presents the mole fraction solubility of its isomer, 3-Bromo-4-hydroxybenzaldehyde, in a range of organic solvents at various temperatures. This data was determined using the reliable saturation shake-flask method and provides a valuable reference for estimating the solubility behavior of this compound in similar solvent systems[2].

Table 1: Mole Fraction Solubility (x₁) of 3-Bromo-4-hydroxybenzaldehyde in Various Organic Solvents at Different Temperatures (K) [2]

| Solvent | 278.15 K | 283.15 K | 288.15 K | 293.15 K | 298.15 K | 303.15 K | 308.15 K | 313.15 K | 318.15 K | 323.15 K |

| Methanol | 0.0109 | 0.0128 | 0.0151 | 0.0177 | 0.0208 | 0.0245 | 0.0288 | 0.0338 | 0.0396 | 0.0464 |

| Ethanol | 0.0191 | 0.0222 | 0.0258 | 0.0299 | 0.0346 | 0.0401 | 0.0464 | 0.0536 | 0.0619 | 0.0714 |

| n-Propanol | 0.0253 | 0.0292 | 0.0337 | 0.0389 | 0.0448 | 0.0516 | 0.0594 | 0.0683 | 0.0784 | 0.0900 |

| Isopropanol | 0.0227 | 0.0263 | 0.0305 | 0.0353 | 0.0409 | 0.0473 | 0.0547 | 0.0632 | 0.0729 | 0.0841 |

| n-Butanol | 0.0341 | 0.0391 | 0.0448 | 0.0514 | 0.0589 | 0.0675 | 0.0774 | 0.0886 | 0.1015 | 0.1162 |

| Isobutanol | 0.0315 | 0.0363 | 0.0418 | 0.0481 | 0.0553 | 0.0635 | 0.0729 | 0.0837 | 0.0960 | 0.1101 |

| n-Pentanol | 0.0384 | 0.0440 | 0.0504 | 0.0578 | 0.0662 | 0.0759 | 0.0870 | 0.0997 | 0.1143 | 0.1310 |

| n-Octanol | 0.0530 | 0.0602 | 0.0684 | 0.0776 | 0.0881 | 0.1000 | 0.1135 | 0.1288 | 0.1462 | 0.1660 |

| Ethylene Glycol | 0.0119 | 0.0139 | 0.0163 | 0.0191 | 0.0224 | 0.0262 | 0.0307 | 0.0359 | 0.0420 | 0.0491 |

| Acetonitrile | 0.0125 | 0.0147 | 0.0172 | 0.0202 | 0.0237 | 0.0277 | 0.0324 | 0.0378 | 0.0441 | 0.0514 |

| Ethyl Acetate | 0.0278 | 0.0324 | 0.0377 | 0.0438 | 0.0508 | 0.0589 | 0.0682 | 0.0789 | 0.0912 | 0.1054 |

| 1,4-Dioxane | 0.0468 | 0.0547 | 0.0639 | 0.0744 | 0.0866 | 0.1007 | 0.1170 | 0.1357 | 0.1574 | 0.1824 |

| DMSO | 0.0379 | 0.0449 | 0.0531 | 0.0626 | 0.0736 | 0.0864 | 0.1013 | 0.1185 | 0.1385 | 0.1617 |

| DMF | 0.0526 | 0.0622 | 0.0734 | 0.0864 | 0.1015 | 0.1189 | 0.1391 | 0.1624 | 0.1893 | 0.2204 |

| Cyclohexane | 0.0004 | 0.0005 | 0.0006 | 0.0007 | 0.0008 | 0.0010 | 0.0012 | 0.0014 | 0.0017 | 0.0020 |

| Water | 0.0001 | 0.0001 | 0.0001 | 0.0002 | 0.0002 | 0.0002 | 0.0003 | 0.0003 | 0.0004 | 0.0005 |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in an organic solvent, based on the widely used and reliable isothermal saturation shake-flask method[2][3].

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials with airtight caps

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.

-

Add a known volume or mass of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that solid-liquid equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the solute in the solution is constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, stop the agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled syringe (to match the experimental temperature) fitted with a syringe filter. This step is critical to prevent any undissolved solid from being included in the sample.

-

Immediately dilute the filtered sample with a known volume of the solvent to prevent precipitation and to bring the concentration within the analytical range of the measurement instrument.

-

-

Concentration Analysis:

-

Determine the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

-

A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the mole fraction solubility (x₁) using the following equation: x₁ = (m₁/M₁) / [(m₁/M₁) + (m₂/M₂)] where:

-

m₁ and m₂ are the masses of the solute and solvent, respectively.

-

M₁ and M₂ are the molar masses of the solute and solvent, respectively.

-

-

The following diagram illustrates the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Synthesis of this compound

A common synthetic route to this compound involves the selective monobromination of 3,5-dibromophenol followed by formylation.

The following diagram outlines the key steps in this synthetic pathway.

Caption: Synthesis workflow for this compound.

Representative Signaling Pathway

While no signaling pathways directly involving this compound have been documented in the reviewed literature, a study on the structurally similar compound, 3-Bromo-4,5-dihydroxybenzaldehyde (BDB), has shown its involvement in attenuating allergic contact dermatitis. BDB was found to promote the generation of CD4+Foxp3+ regulatory T cells (Tregs) and augment the function of M2 macrophages, which have anti-inflammatory properties.

The following diagram illustrates this hypothetical signaling pathway, which may provide insights into the potential biological activities of this compound, though further research is required to establish a direct link.

Caption: Hypothetical signaling pathway based on an analogue.

References

Crystal Structure Analysis of 3-Bromo-5-hydroxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and potential structural characteristics of 3-Bromo-5-hydroxybenzaldehyde. While a definitive crystal structure for this specific compound is not publicly available at the time of this publication, this document outlines the essential experimental protocols for its determination via single-crystal X-ray diffraction. Furthermore, it presents exemplary crystallographic data, based on closely related structures, to provide a predictive framework for its molecular geometry and packing. This guide also explores the potential biological relevance of this compound by detailing the Nrf2/HO-1 signaling pathway, a key cellular stress response mechanism modulated by other brominated phenolic compounds. The included workflows and diagrams serve as a practical resource for researchers engaged in the structural analysis and application of novel small molecules.

Introduction

This compound is an aromatic organic compound featuring a hydroxyl, a bromo, and an aldehyde functional group. The precise arrangement of these substituents on the benzene ring dictates its chemical reactivity, physical properties, and potential biological activity. Understanding the three-dimensional structure at an atomic level is paramount for rational drug design, materials science, and fundamental chemical research. X-ray crystallography is the definitive method for elucidating the solid-state structure of crystalline materials, providing precise information on bond lengths, bond angles, and intermolecular interactions.[1][2][3]

While the crystal structure of this compound has not been experimentally determined, this guide provides a robust framework for its analysis. The protocols and data herein are compiled from established crystallographic practices and data from analogous compounds.

Experimental Protocols: A Roadmap to Crystal Structure Determination

The determination of a small molecule crystal structure is a multi-step process that begins with synthesis and culminates in the refinement of the crystallographic model.[2][3]

Synthesis of this compound

A common synthetic route to this compound involves the bromination of a suitable benzaldehyde precursor. The following is a generalized synthetic protocol:

-

Starting Material: 3-Hydroxybenzaldehyde.

-

Reagents: A brominating agent such as N-Bromosuccinimide (NBS) and a suitable solvent (e.g., acetonitrile or a chlorinated solvent). A catalyst, such as a Lewis acid, may be employed.

-

Procedure:

-

Dissolve 3-Hydroxybenzaldehyde in the chosen solvent in a round-bottom flask.

-

Slowly add the brominating agent to the solution, maintaining a specific temperature (e.g., 0 °C to room temperature) to control the reaction and minimize side products.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a suitable reagent (e.g., sodium thiosulfate solution).

-

Perform an aqueous workup to separate the organic and aqueous layers.

-

Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

-

Remove the solvent under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude this compound using column chromatography or recrystallization to obtain a high-purity sample suitable for crystallization.

Crystallization

The growth of high-quality single crystals is often the most challenging step in X-ray crystallography.[1][2] For a small organic molecule like this compound, several methods can be employed:

-

Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture to create a saturated or near-saturated solution. The container is then loosely covered to allow the solvent to evaporate slowly over several days or weeks, leading to the formation of crystals.

-

Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open container within a larger, sealed vessel that contains a "reservoir" solution of a solvent in which the compound is less soluble. The vapor from the reservoir slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization. Common setups include hanging drop and sitting drop methods.[1]

-

Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly. The decrease in solubility with temperature can lead to the growth of single crystals.

X-ray Diffraction Data Collection and Structure Solution

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. Data collection is often performed at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms.[4] A beam of monochromatic X-rays is directed at the crystal, and as the crystal is rotated, the diffracted X-rays are recorded by a detector.

-

Data Processing: The collected diffraction data are processed to determine the unit cell parameters, space group, and the intensities of the reflections.

-

Structure Solution and Refinement: The "phase problem" is solved using direct methods or other algorithms to generate an initial electron density map.[3] An atomic model is then built into this map and refined against the experimental data to obtain the final crystal structure.

Data Presentation: Exemplary Crystallographic Data

The following table presents hypothetical, yet realistic, crystallographic data for this compound. These values are based on the analysis of similar small organic molecules and serve as a predictive reference.

| Parameter | Exemplary Value |

| Chemical Formula | C₇H₅BrO₂ |

| Formula Weight | 201.02 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 7.00 Å, b = 15.00 Å, c = 7.50 Å, β = 110.0° |

| Volume | 740.0 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.80 g/cm³ |

| Absorption Coefficient | 5.00 mm⁻¹ |

| Temperature | 100 K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Reflections Collected | ~5000 |

| Independent Reflections | ~1500 |

| R-factor (R1) | ~0.04 |

| Goodness-of-fit (S) | ~1.05 |

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for crystal structure analysis and a potentially relevant biological pathway.

Potential Biological Significance

While the biological activities of this compound are not yet characterized, related bromophenol compounds have demonstrated significant biological effects.[5] For instance, certain brominated phenols isolated from marine algae exhibit antioxidant, anti-inflammatory, and even antitumor properties.[5] Many phenolic compounds exert their protective effects by modulating cellular signaling pathways, such as the Keap1-Nrf2 pathway.[6][7][8]

The Nrf2/HO-1 signaling pathway is a critical cellular defense mechanism against oxidative stress.[9][10][11][12][13] Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor Keap1, which facilitates its degradation.[9][10] Upon exposure to oxidative stress, which can be induced by compounds like bromophenols, Keap1 is inactivated, allowing Nrf2 to translocate to the nucleus.[9][10] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, leading to the transcription of antioxidant and cytoprotective proteins, such as Heme Oxygenase-1 (HO-1).[9][10][12] The potential for this compound to modulate this pathway warrants further investigation and could be a promising avenue for drug development.

Conclusion

This technical guide provides a comprehensive framework for the crystal structure analysis of this compound. Although a definitive structure is not yet available, the detailed experimental protocols and exemplary data offer a valuable resource for researchers. The provided visualizations of the experimental workflow and the Nrf2/HO-1 signaling pathway serve to contextualize the structural data within a broader scientific and therapeutic landscape. The elucidation of the precise three-dimensional structure of this compound will be a critical step in unlocking its full potential in materials science and drug discovery.

References

- 1. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 2. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 4. resources.rigaku.com [resources.rigaku.com]

- 5. Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds [mdpi.com]

- 6. Phenolic compounds as Nrf2 inhibitors: potential applications in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modulation of Nrf2/ARE Pathway by Food Polyphenols: A Nutritional Neuroprotective Strategy for Cognitive and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Role of Natural Products in Revealing NRF2 Function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of Nrf2/HO-1 system in development, oxidative stress response and diseases: an evolutionarily conserved mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The NRF-2/HO-1 Signaling Pathway: A Promising Therapeutic Target for Metabolic Dysfunction-Associated Steatotic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation [mdpi.com]

- 13. researchgate.net [researchgate.net]

Quantum Chemical Calculations for 3-Bromo-5-hydroxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-hydroxybenzaldehyde is a substituted aromatic aldehyde of interest in various chemical and pharmaceutical research areas. Its bromine and hydroxyl substitutions on the benzene ring are expected to modulate its electronic properties and reactivity, making it a potential building block for novel organic materials and therapeutic agents. Understanding the molecule's structural, electronic, and vibrational characteristics at a quantum mechanical level is crucial for predicting its behavior in different chemical environments and for designing new molecules with desired properties.

Computational Methodology: A Detailed Protocol

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a standard tool for investigating the properties of molecular systems.[1][2] The following protocol outlines a typical computational workflow for the theoretical study of this compound.

Molecular Structure Optimization

The first step in any quantum chemical study is to determine the most stable three-dimensional conformation of the molecule, which corresponds to the minimum energy geometry on the potential energy surface.

Protocol:

-

Initial Structure: The initial molecular structure of this compound can be built using molecular modeling software such as GaussView.

-

Computational Method: Geometry optimization is commonly performed using DFT with a hybrid functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[1][3]

-

Basis Set: A suitable basis set, such as 6-311++G(d,p), is chosen to provide a good balance between accuracy and computational cost.[1][3] This basis set includes diffuse functions (++) to describe anions and excited states better, and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.

-

Software: The calculations are typically carried out using quantum chemistry software packages like Gaussian.[1]

-

Verification: The optimized structure is confirmed to be a true minimum on the potential energy surface by performing a vibrational frequency calculation. The absence of imaginary frequencies indicates a stable geometry.[1][2]

Vibrational Analysis

Vibrational frequency calculations not only confirm the stability of the optimized geometry but also provide a theoretical infrared (IR) and Raman spectrum. These calculated spectra can be compared with experimental data to validate the computational model.

Protocol:

-

Frequency Calculation: Using the optimized geometry from the previous step, a frequency calculation is performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)).

-

Scaling: The calculated vibrational frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set incompleteness. Therefore, the computed frequencies are typically scaled by an appropriate scaling factor (e.g., 0.961 for B3LYP/6-311++G(d,p)) to improve agreement with experimental data.[4]

-

Assignment: The vibrational modes are assigned to specific molecular motions (e.g., C-H stretch, C=O stretch) by visualizing the animations of the vibrations and analyzing the potential energy distribution (PED).

Electronic Properties

The electronic properties of a molecule, such as the distribution of electrons and the energies of the frontier molecular orbitals, are crucial for understanding its reactivity.

Protocol:

-

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are obtained from the optimized structure calculation. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.[5][6] A smaller gap suggests higher reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP map is a visualization of the electrostatic potential on the electron density surface. It is a useful tool for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule.[1][6][7] The color-coding on the MEP surface typically ranges from red (most negative potential) to blue (most positive potential).

-

Mulliken Atomic Charges: Mulliken population analysis provides a way to partition the total charge of the molecule among its constituent atoms. These atomic charges can offer insights into the charge distribution and reactive sites.

NMR Chemical Shift Calculation

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts can aid in the interpretation of experimental NMR spectra.

Protocol:

-

GIAO Method: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts.[8]

-

Calculation Parameters: The calculation is performed at a suitable level of theory (e.g., B3LYP/6-311+G(d,p)) on the optimized geometry.

-

Referencing: The calculated absolute chemical shieldings are converted to chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (TMS), calculated at the same level of theory.

Expected Results and Data Presentation

Based on studies of similar molecules, the following tables summarize the kind of quantitative data that would be obtained from quantum chemical calculations on this compound. The values presented here are illustrative and based on data for isomers.

Table 1: Optimized Geometrical Parameters (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C1-C2 | 1.39 | C6-C1-C2 | 120.0 |

| C2-C3 | 1.39 | C1-C2-C3 | 120.0 |

| C3-C4 | 1.39 | C2-C3-C4 | 120.0 |

| C4-C5 | 1.39 | C3-C4-C5 | 120.0 |

| C5-C6 | 1.39 | C4-C5-C6 | 120.0 |

| C1-H | 1.08 | C5-C6-C1 | 120.0 |

| C3-Br | 1.90 | C2-C3-Br | 120.0 |

| C5-O | 1.36 | C4-C5-O | 120.0 |

| C-C(aldehyde) | 1.48 | C2-C1-C(ald) | 120.0 |

| C=O(aldehyde) | 1.22 | C1-C(ald)-O | 122.0 |

| O-H | 0.96 | C5-O-H | 109.5 |

Table 2: Calculated Vibrational Frequencies and Assignments (Illustrative)

| Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment (PED) |

| ν1 | 3650 | 3508 | O-H stretch |

| ν2 | 3100 | 2980 | C-H stretch (aromatic) |

| ν3 | 1700 | 1634 | C=O stretch (aldehyde) |

| ν4 | 1600 | 1538 | C=C stretch (aromatic) |

| ν5 | 1350 | 1298 | C-O stretch |

| ν6 | 1250 | 1202 | C-H in-plane bend |

| ν7 | 700 | 673 | C-Br stretch |

Table 3: Calculated Electronic Properties (Illustrative)

| Property | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.7 |

| Ionization Potential | 6.5 |

| Electron Affinity | 1.8 |

Table 4: Calculated ¹H and ¹³C NMR Chemical Shifts (Illustrative)

| Atom | Calculated Chemical Shift (ppm) |

| H (aldehyde) | 9.8 |

| H (aromatic) | 7.0 - 7.5 |

| H (hydroxyl) | 5.5 |

| C (aldehyde) | 190 |

| C (aromatic) | 110 - 160 |

| C-Br | 115 |

| C-OH | 155 |

Visualizations

Visual representations are crucial for understanding the abstract data generated from quantum chemical calculations. The following diagrams, generated using the DOT language, illustrate key concepts and workflows.

Caption: A flowchart illustrating the typical workflow for quantum chemical calculations on a molecule like this compound.

Caption: A conceptual diagram of Frontier Molecular Orbitals (HOMO and LUMO) and the energy gap, which is crucial for determining chemical reactivity.

Conclusion

Quantum chemical calculations provide a powerful framework for the in-depth characterization of molecules like this compound. By employing methods such as Density Functional Theory, researchers can obtain valuable data on molecular geometry, vibrational frequencies, electronic properties, and NMR chemical shifts. This theoretical insight is indispensable for understanding the molecule's intrinsic properties, predicting its reactivity, and guiding the design of new functional materials and pharmaceutical agents. Although specific computational data for this compound is pending in the literature, the methodologies and expected results outlined in this guide, based on analogous compounds, provide a solid foundation for future computational investigations of this and related molecules.

References

- 1. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. researchgate.net [researchgate.net]

- 4. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 5. irjweb.com [irjweb.com]

- 6. malayajournal.org [malayajournal.org]

- 7. acadpubl.eu [acadpubl.eu]

- 8. modgraph.co.uk [modgraph.co.uk]

A Technical Deep Dive: 3-Bromo-5-hydroxybenzaldehyde - Reconciling Theoretical Predictions with Experimental Observations

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 3-Bromo-5-hydroxybenzaldehyde, a significant organic compound with applications in pharmaceutical and chemical synthesis. By juxtaposing theoretical data with experimental findings, this document serves as a critical resource for professionals engaged in drug discovery and development. The guide offers a thorough examination of the compound's spectroscopic properties and outlines detailed experimental protocols for its synthesis and characterization.

Core Data Summary

A holistic understanding of a molecule's properties is paramount in scientific research. The following tables present a consolidated view of the theoretical and experimental data for this compound, facilitating a direct comparison of its key characteristics.

Table 1: Physicochemical and Computed Properties

| Property | Theoretical Value | Experimental Value | Source |

| Molecular Formula | C₇H₅BrO₂ | C₇H₅BrO₂ | - |

| Molecular Weight | 201.02 g/mol | - | PubChem[1] |

| Monoisotopic Mass | 199.94729 Da | - | PubChem[1] |

| XlogP | 1.7 | - | PubChem[1] |

| Topological Polar Surface Area | 37.3 Ų | - | PubChem[1] |

| Melting Point | - | 100-102 °C | ChemBK[2] |

Table 2: Experimental ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.5 | Broad Singlet | 1H | -OH |

| 9.85 | Singlet | 1H | -CHO |

| 7.50 | Singlet | 1H | Ar-H |

| 7.25 | Doublet | 2H | Ar-H |

| (Solvent: DMSO-d₆, Frequency: 400 MHz)[3] |

Note on ¹H NMR Data: The reported experimental ¹H NMR data from ChemicalBook presents a singlet and a doublet for the three aromatic protons.[3] A more anticipated pattern, based on the structure, would be three distinct signals in the aromatic region. This discrepancy may arise from the specific solvent effects of DMSO-d₆ or potential overlapping of signals. Further analysis, including 2D NMR techniques, would be beneficial for unambiguous assignment.

Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. The following section details the experimental procedures for the synthesis and characterization of this compound.

Synthesis of this compound[3]

A solution of 3,5-dibromophenol (2.5 g, 9.92 mmol) in tetrahydrofuran (THF, 25 mL) is cooled to -78°C. To this, 2.5 M n-butyllithium (n-BuLi, 7.9 mL, 19.84 mmol) is added dropwise over 15 minutes. The reaction mixture is stirred at -78°C for an additional 20 minutes. Subsequently, dry N,N-dimethylformamide (DMF, 15.29 mL, 198.4 mmol) is added dropwise, and the mixture is maintained at -78°C for 30 minutes. The reaction is then allowed to warm to room temperature and stirred for 1 hour. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride (200 mL) and extracted with ethyl acetate (3 x 250 mL). The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography (100-200 mesh) using a hexane-ethyl acetate gradient (0-6% ethyl acetate) to yield this compound as a white solid (1.0 g, 50.12% yield).[3]

Synthesis workflow for this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy: A sample of this compound is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). The ¹H NMR spectrum is recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

¹³C NMR Spectroscopy (General Protocol): A sample of the compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The ¹³C NMR spectrum is acquired on a spectrometer operating at a frequency appropriate for ¹³C observation (e.g., 100 or 125 MHz). Proton decoupling is typically employed to simplify the spectrum.

A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

Electron Ionization (EI) Mass Spectrometry (General Protocol): A dilute solution of the sample in a volatile solvent is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities. The sample is ionized using a standard electron energy of 70 eV. The resulting mass spectrum provides information on the molecular weight and fragmentation pattern of the compound.

Comparative Analysis of Spectroscopic Data

A direct comparison of experimental and theoretical spectroscopic data for this compound is currently limited by the availability of published theoretical spectra for this specific molecule. However, valuable insights can be gained by comparing the available experimental data with that of structurally similar compounds.

¹H NMR: The experimental chemical shifts for this compound in DMSO-d₆ show the aldehydic proton at a downfield position (9.85 ppm) and the phenolic proton as a broad signal at 10.5 ppm.[3] The aromatic protons appear at 7.50 ppm and 7.25 ppm.[3] For comparison, the predicted ¹H NMR spectrum of the related compound 3-bromo-5-hydroxy-4-methoxybenzaldehyde in H₂O shows aromatic protons in a similar region. The aldehydic proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group, which is consistent with experimental observations.

Infrared (IR) Spectroscopy: An experimental IR spectrum for this compound is not available in the searched literature. However, key characteristic absorption bands can be predicted. A strong absorption band corresponding to the C=O stretch of the aldehyde group is expected around 1700-1680 cm⁻¹. A broad band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group. C-H stretching vibrations of the aromatic ring are expected around 3100-3000 cm⁻¹, and the C-Br stretching vibration would appear at lower wavenumbers, typically in the fingerprint region.

Logical Relationships and Workflows

The characterization and analysis of this compound follow a logical progression, starting from its synthesis and purification, followed by a suite of spectroscopic analyses to confirm its structure and purity.

Logical workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide provides a foundational understanding of this compound by presenting available experimental data alongside theoretical considerations derived from analogous compounds. While a complete dataset for a direct theoretical versus experimental comparison remains to be fully established in the literature, this compilation serves as a valuable starting point for researchers. The detailed synthesis and general characterization protocols offer practical guidance for the laboratory setting. Further research, particularly involving the acquisition and publication of a complete set of experimental spectra and computational studies on this specific molecule, will be instrumental in further refining our understanding of its properties and potential applications.

References

The Synthesis and History of 3-Bromo-5-hydroxybenzaldehyde: A Technical Guide

Introduction: 3-Bromo-5-hydroxybenzaldehyde is an aromatic aldehyde that serves as a valuable intermediate in organic synthesis. Its bifunctional nature, featuring a reactive aldehyde group and a phenolic hydroxyl group on a halogenated benzene ring, makes it a versatile building block for the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and material science. This guide provides an in-depth look at its synthetic history, detailed experimental protocols, and relevant physicochemical data.

Discovery and Synthetic Evolution

The specific historical discovery of this compound is not prominently documented in singular, landmark publications. Instead, its emergence is tied to the broader development of synthetic methodologies for substituted benzaldehydes. A common and effective method for its preparation involves the selective formylation of a di-substituted phenol. This approach highlights a key strategy in organic synthesis: the manipulation of directing groups on an aromatic ring to achieve desired substitution patterns.

One of the well-established modern synthetic routes starts from 3,5-dibromophenol. This method utilizes a lithium-halogen exchange reaction followed by formylation. The process is carried out at very low temperatures to ensure selectivity and prevent side reactions.

Synthetic Methodology: From 3,5-Dibromophenol

A primary route for synthesizing this compound involves the mono-formylation of 3,5-dibromophenol. This process is achieved through a lithium-halogen exchange followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF).

Experimental Protocol

This protocol is adapted from established laboratory procedures for the synthesis of this compound.[1]

Materials:

-

3,5-dibromophenol

-

n-butyllithium (n-BuLi) solution (e.g., 2.5 M in hexanes)

-

Dry N,N-dimethylformamide (DMF)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

Procedure:

-

A solution of 3,5-dibromophenol (1 equivalent) is prepared in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

n-butyllithium (n-BuLi) solution (2 equivalents) is added dropwise to the stirred solution over a period of 15 minutes, maintaining the temperature at -78 °C.

-

The reaction mixture is stirred at -78 °C for an additional 20 minutes.

-

Dry N,N-dimethylformamide (DMF) (20 equivalents) is then added dropwise to the mixture.

-

The reaction is maintained at -78 °C for 30 minutes, after which the cooling bath is removed, and the mixture is allowed to warm to room temperature and stirred for 1 hour.

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted three times with ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane (e.g., 0-6%) to afford this compound as a white solid.[1]

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Quantitative and Physicochemical Data

The following tables summarize key quantitative and physicochemical properties of this compound.

Table 1: Synthetic Reaction Data

| Parameter | Value | Reference |

| Starting Material | 3,5-Dibromophenol | [1] |

| Yield | 50.12% | [1] |

| Appearance | White Solid | [1] |

| Purification | Silica Gel Chromatography | [1] |

Table 2: Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | This compound | [2] |

| Molecular Formula | C₇H₅BrO₂ | [2][3] |

| Molecular Weight | 201.02 g/mol | [2][3] |

| CAS Number | 199177-26-9 | [1] |

| Melting Point | 134-138 °C | |

| Boiling Point | 292.0±20.0 °C (Predicted) | |

| Density | 1.737±0.06 g/cm³ (Predicted) | |

| pKa | 8.28±0.10 (Predicted) | |

| Appearance | Yellow crystals or solid |

Biological Context: Signaling Pathways of Related Compounds

While this compound is primarily a synthetic intermediate, related brominated phenolic aldehydes, such as 3-bromo-4,5-dihydroxybenzaldehyde (BDB), have been isolated from marine sources like the red alga Polysiphonia morrowii and studied for their biological activity.[4][5] These studies provide valuable context for the potential bioactivity of this class of compounds.

BDB has been shown to exhibit significant antioxidant and anti-inflammatory effects in skin cells.[4][6] It protects keratinocytes from oxidative damage by activating the Nrf2/HO-1 pathway and suppresses inflammation by modulating the NF-κB and MAPK signaling pathways.[4][6]

Nrf2/HO-1 Antioxidant Pathway Activation

BDB activates the Nrf2 signaling cascade, which is mediated by the upstream kinases ERK and Akt.[6] This leads to the upregulation of heme oxygenase-1 (HO-1), an enzyme with potent cytoprotective and antioxidant effects.[6]

Caption: Nrf2/HO-1 pathway activation by a related compound.

NF-κB and MAPK Inflammatory Pathway Modulation

In inflammatory conditions stimulated by factors like TNF-α and IFN-γ, BDB has been shown to suppress the activation of key inflammatory signaling pathways.[4] It inhibits the phosphorylation of mediators in the NF-κB pathway and downregulates the phosphorylation of the main components of the MAPK superfamily (ERK, p38, and JNK).[4]

Caption: Inhibition of NF-κB and MAPK pathways.

Conclusion

This compound is a synthetically important molecule with a straightforward and scalable preparation route from commercially available precursors. The lithium-halogen exchange method provides reliable access to this compound, enabling its use in further synthetic applications. While the direct biological activities of this compound are not extensively studied, the significant antioxidant and anti-inflammatory properties of structurally related compounds suggest a promising area for future research and drug development. This guide serves as a comprehensive resource for researchers interested in the synthesis and potential applications of this versatile chemical intermediate.

References

- 1. 5-BROMO-3-HYDROXYBENZALDEHYDE | 199177-26-9 [chemicalbook.com]

- 2. This compound | C7H5BrO2 | CID 16641084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [m.chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Marine Compound 3-Bromo-4,5-dihydroxybenzaldehyde Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Pervasive Presence of Brominated Hydroxybenzaldehydes in the Marine Environment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brominated hydroxybenzaldehydes are a class of bromophenols, which are common secondary metabolites found extensively in the marine environment.[1][2] These organobromine compounds are biosynthesized by a variety of marine organisms and exhibit a range of interesting biological activities. This technical guide provides a comprehensive overview of the natural occurrence of brominated hydroxybenzaldehydes, summarizing quantitative data, detailing experimental protocols for their isolation and analysis, and visualizing relevant biochemical pathways. This document is intended to serve as a valuable resource for researchers in natural product chemistry, marine biology, and pharmacology.

Natural Occurrence

Brominated hydroxybenzaldehydes are part of a larger family of bromophenols that are widespread in marine ecosystems. These compounds have been isolated from a diverse array of marine life, indicating their significant role in marine chemical ecology.

Marine Algae

Marine algae are prolific producers of bromophenols, including brominated hydroxybenzaldehydes.[3][4] They are found across all major algal phyla:

-

Red Algae (Rhodophyta): Red algae, particularly from the family Rhodomelaceae, are the most well-known sources of a wide variety of brominated compounds.[2][5] The first marine bromophenols were isolated from the red alga Rhodomela larix (now known as Neorhodomela larix).[1][2]

-

Brown Algae (Phaeophyta): Species such as Ascophyllum nodosum and Bifurcaria bifurcata have been identified as containing bromophenols.[2]

-

Green Algae (Chlorophyta): Bromophenols have also been identified in green algae, including species like Dasycladus vermicularis and Cladophora socialis.[2]

Marine Invertebrates

-

Sponges: Marine sponges are a rich source of diverse and often complex brominated alkaloids derived from bromotyrosine.[6]

-

Ascidians: These marine invertebrates have also been shown to contain bromophenols.[1]

-

Mussels: The presence of bromophenols has been reported in mussels, likely through bioaccumulation from their diet.[1]

Marine Bacteria

Recent research has identified marine bacteria as producers of polybrominated diphenyl ethers (PBDEs), which are structurally related to bromophenols.[7] This discovery suggests a broader role for marine microbes in the biosynthesis of these compounds.

Quantitative Data on Brominated Hydroxybenzaldehydes and Related Compounds

The concentration of brominated hydroxybenzaldehydes and other bromophenols in marine organisms can vary significantly depending on the species, geographical location, and environmental conditions. The following tables summarize some of the reported quantitative data.

| Compound | Organism | Concentration | Reference |

| 3-bromo-4,5-dihydroxybenzaldehyde (BDB) | Marine Algae | Not specified | [2] |

| Avrainvilleal | Marine Algae | IC50 value 3.5 μM (DPPH radical scavenging) | [2] |

| (+)-rhodoconferimide | Marine Algae | IC50 of 5.22 μM (antioxidant) | [1] |

| Urceolatin | Marine Algae | IC50=7.90 μM (antioxidant) | [1] |

| Compound Class | Food Item | Concentration Range | Reference |

| Polybrominated diphenyl ethers (PBDEs) | Fish and Shellfish | 0.75 to 7.29 ng/g (d.w.) | [8] |

| Polybrominated diphenyl ethers (PBDEs) | Pik conger | 51.2 ng/g | [8] |

| Polybrominated diphenyl ethers (PBDEs) | Xanthid crab | 31.2 ng/g | [8] |

| Polybrominated diphenyl ethers (PBDEs) | Bigeye scad | 24.4 ng/g | [8] |

| Polybrominated diphenyl ethers (PBDEs) | Whiparm octopus | 20.0 ng/g | [8] |

| Polybrominated diphenyl ethers (PBDEs) | Bower's parrotfish | 17.5 ng/g | [8] |

| Polybrominated diphenyl ethers (PBDEs) | Striated cone | 10.8 ng/g | [8] |

| Hexabromocyclododecanes (HBCDs) | Mackerel | 4.64 ng/g l.w. (mean) | [8] |

| Hexabromocyclododecanes (HBCDs) | Mussel | 14.7 ng/g l.w. (mean) | [8] |

Experimental Protocols

The isolation and characterization of brominated hydroxybenzaldehydes from natural sources involve a series of well-established techniques in natural product chemistry.

Extraction of Brominated Compounds from Marine Algae

This protocol is a generalized method based on common practices for extracting secondary metabolites from algal tissues.

-

Sample Preparation:

-

Rinse fresh algal thalli in sterile seawater and blot dry.

-

Finely chop the tissue and freeze it in liquid nitrogen.

-

Grind approximately 1 gram of the frozen tissue to a fine powder using a liquid nitrogen-cooled mortar and pestle.

-

-

Lysis and Extraction:

-

Transfer the powdered tissue to a 50 mL screw-cap tube.

-

Add 8 mL of 2x CTAB (Cetyl Trimethylammonium Bromide) extraction buffer.

-

Mix the tissue well and then add 10% SDS (Sodium Dodecyl Sulfate) to a final concentration of 0.1%.

-